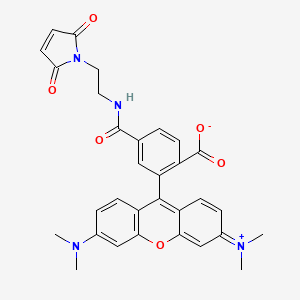
6-TAMRA Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tetramethylrhodamine Maleimide, commonly known as 6-TAMRA Maleimide, is a fluorescent dye used extensively in biochemical and molecular biology research. This compound is a thiol-reactive dye that selectively labels thiol groups in peptides, proteins, and other biological molecules. It is known for its bright yellow fluorescence with excitation and emission maxima at 553 nm and 575 nm, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TAMRA Maleimide involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:
Preparation of Tetramethylrhodamine: Tetramethylrhodamine is synthesized through the condensation of phthalic anhydride with dimethylaminophenol.
Maleimide Functionalization: The tetramethylrhodamine is then reacted with maleimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the final product .
Chemical Reactions Analysis
6-TAMRA Maleimide primarily undergoes thiol-Michael addition reactions. This reaction involves the addition of a thiol group to the maleimide moiety, forming a stable thioether bond. The reaction is highly selective for thiols and occurs under mild conditions, typically at a pH range of 6.5 to 7.5 .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine residues in proteins.
Conditions: The reaction is usually carried out in aqueous buffers like phosphate-buffered saline (PBS) or Tris buffer at room temperature.
Major Products Formed
The primary product of the reaction is a thioether-linked conjugate, which is stable and fluorescent. This product is used for various labeling and detection applications in biological research .
Scientific Research Applications
6-TAMRA Maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and as a marker in flow cytometry.
Industry: Applied in the development of biosensors and other analytical devices .
Mechanism of Action
The mechanism of action of 6-TAMRA Maleimide involves its selective reaction with thiol groups (-SH) in biological molecules. The maleimide moiety reacts with the thiol group through a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific and does not interfere with other functional groups in the molecule .
Comparison with Similar Compounds
6-TAMRA Maleimide is often compared with other fluorescent dyes such as:
Tetramethylrhodamine-5-Maleimide: Similar in structure but differs in the position of the maleimide group.
Fluorescein Maleimide: Another thiol-reactive dye with different spectral properties.
Cy3 Maleimide: A cyanine dye with similar applications but different excitation and emission wavelengths
Uniqueness
The uniqueness of this compound lies in its bright fluorescence, high specificity for thiol groups, and stability of the formed conjugates. These properties make it a preferred choice for various labeling and detection applications in scientific research .
Conclusion
This compound is a versatile and widely used fluorescent dye in scientific research. Its ability to selectively label thiol groups and its bright fluorescence make it an invaluable tool in chemistry, biology, medicine, and industry. The compound’s unique properties and wide range of applications highlight its importance in advancing scientific knowledge and technology.
Properties
Molecular Formula |
C31H28N4O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)24-15-18(5-8-21(24)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |
InChI Key |
CCKYJNRNKVEKIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















